4-(5-Chloro-2-methoxybenzoyl)thiomorpholine-3-carbonitrile
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Overview
Description
4-(5-Chloro-2-methoxybenzoyl)thiomorpholine-3-carbonitrile is a synthetic organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, a benzoyl group substituted with chlorine and methoxy groups, and a carbonitrile group
Preparation Methods
The synthesis of 4-(5-Chloro-2-methoxybenzoyl)thiomorpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoyl chloride.
Thiomorpholine Ring Formation: The benzoyl chloride intermediate is then reacted with thiomorpholine in the presence of a base to form the thiomorpholine ring.
Introduction of the Carbonitrile Group: Finally, the carbonitrile group is introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-(5-Chloro-2-methoxybenzoyl)thiomorpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted benzoyl group, using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the carbonitrile group, forming carboxylic acids or amides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5-Chloro-2-methoxybenzoyl)thiomorpholine-3-carbonitrile has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-methoxybenzoyl)thiomorpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Interaction with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Modulation of Receptor Activity: It can interact with cellular receptors, altering signal transduction pathways and cellular responses.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
4-(5-Chloro-2-methoxybenzoyl)thiomorpholine-3-carbonitrile can be compared with other similar compounds, such as:
Thiomorpholine Derivatives: Compounds with similar thiomorpholine rings but different substituents, such as 4-(5-Chloro-2-methoxybenzoyl)thiomorpholine-3-carboxamide.
Benzoyl Derivatives: Compounds with similar benzoyl groups but different ring systems, such as 4-(5-Chloro-2-methoxybenzoyl)piperidine-3-carbonitrile.
Carbonitrile Derivatives: Compounds with similar carbonitrile groups but different core structures, such as 4-(5-Chloro-2-methoxybenzoyl)thiomorpholine-3-thiocyanate.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5-chloro-2-methoxybenzoyl)thiomorpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-18-12-3-2-9(14)6-11(12)13(17)16-4-5-19-8-10(16)7-15/h2-3,6,10H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIYSJMVKOBIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCSCC2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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